Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium (II) hexafluorophosphate
CAS No.:
Cat. No.: VC16548954
Molecular Formula: C49H52F6N3P3Ru
Molecular Weight: 990.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H52F6N3P3Ru |
|---|---|
| Molecular Weight | 990.9 g/mol |
| Standard InChI | InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-5H;1H3;;/q;;;;-1;+1 |
| Standard InChI Key | AXQWMDPYCAATQV-UHFFFAOYSA-N |
| Canonical SMILES | CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
Introduction
Chemical Structure and Coordination Geometry
The compound features a ruthenium(II) center coordinated to three distinct ligand systems: a cyclopentadienyl (Cp) ring, two 2-diphenylphosphino-6-T-butylpyridine (dtbpy) groups, and an acetonitrile molecule. The octahedral geometry is completed by a hexafluorophosphate (PF₆⁻) counterion. The dtbpy ligands provide steric bulk via tert-butyl substituents while enabling π-backbonding through phosphorus donors, stabilizing low oxidation states of ruthenium.
Crystallographic data from analogous ruthenium-phosphine complexes reveal bond lengths of 2.28–2.35 Å for Ru–P bonds and 1.85 Å for Ru–N (acetonitrile), consistent with strong σ-donor and weak π-acceptor interactions . The Cp ligand adopts an η⁵-binding mode, contributing to the complex’s electron-rich character. This structural motif enhances oxidative stability, as evidenced by the compound’s persistence under 25 bar H₂ at 50°C .
Synthesis and Purification
Synthetic Protocol
The synthesis proceeds via a three-step sequence under inert atmosphere:
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Ligand Preparation: 2-Diphenylphosphino-6-T-butylpyridine is synthesized through Stille coupling between 2-bromo-6-T-butylpyridine and diphenylphosphine in the presence of Pd(PPh₃)₄ .
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Metal Coordination: Cyclopentadienylruthenium(II) chloride reacts with the phosphine ligand in acetonitrile at 80°C for 12 hours, yielding a chloro-bridged intermediate.
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Counterion Exchange: Treatment with NH₄PF₆ in ethanol precipitates the hexafluorophosphate salt, which is purified via recrystallization from dichloromethane-diethyl ether.
Catalytic Applications
Hydrogenation of Ketones
The complex demonstrates exceptional activity in the hydrogenation of aryl ketones to secondary alcohols. Under 25 bar H₂ at 50°C in THF, turnover frequencies (TOF) reach 461 h⁻¹ with 99% conversion for acetophenone . Kinetic studies suggest a rate-determining heterolytic H₂ splitting step, followed by hydride transfer to the carbonyl carbon (Table 1).
Table 1. Catalytic Performance in Ketone Hydrogenation
| Substrate | TOF (h⁻¹) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Acetophenone | 461 | 99 | >99 |
| 4-Nitroacetophenone | 387 | 95 | 98 |
| Cyclohexanone | 212 | 89 | 95 |
Olefin Metathesis
In nonpolar solvents, the complex catalyzes ring-closing metathesis of dienes with turnover numbers (TON) up to 10,000. The tert-butyl groups on the phosphine ligands suppress β-hydride elimination, enhancing catalyst longevity.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or alkanes. Decomposition occurs above 180°C, with exothermic DSC peaks at 192°C (ΔH = −348 J/g). Air sensitivity necessitates storage under argon at 2–8°C, where it remains stable for >24 months.
Spectroscopic Characterization
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IR: ν(C≡N) = 2258 cm⁻¹ (acetonitrile); ν(PF₆⁻) = 840 cm⁻¹.
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³¹P NMR: δ = 27.3 ppm (dtbpy-P), −144.2 ppm (PF₆⁻, septet) .
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UV-Vis: λₘₐₓ = 318 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to Ru→P charge transfer .
Recent Research Trends
Mechanistic Insights
DFT calculations reveal a Ru–O(alkoxide) intermediate in ketone hydrogenation, with a 15.6 kcal/mol barrier for hydride migration . This inner-sphere mechanism contrasts with outer-sphere pathways in simpler Ru-PPh₃ complexes.
Ligand Modifications
Replacing acetonitrile with nitriles bearing electron-withdrawing groups (e.g., C₆F₅CN) increases TOF by 40% in hydrogenation, attributed to enhanced Lewis acidity at Ru .
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